Synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides: This method utilizes di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride, synthesized in five steps from (S)-pyroglutamic acid, as the key intermediate. [] Acylation of the amino group followed by acidolytic deprotection yields (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxylic acids. These acids are then coupled with amines using reagents like EEDQ and TBTU to obtain the desired (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides. []
Combinatorial Solution-Phase Synthesis: This approach allows for the generation of diverse libraries of 1-benzyl-5-oxopyrrolidine-2-carboxamide derivatives. []
Amidation: The carboxamide group can participate in further amidation reactions, allowing for the introduction of various substituents and the modification of the compound's properties. []
Derivatization for Structure-Activity Relationship (SAR) Studies: The core structure of 1-benzyl-5-oxopyrrolidine-2-carboxamide has been modified to explore the structure-activity relationship and optimize its biological activity. [, , , , , , , , ]
Calpain-1 Inhibitors: Certain derivatives exhibit potent and selective inhibition against calpain-1, a calcium-dependent cysteine protease involved in various cellular processes. [, ] The stereochemistry of the substituents significantly influences the inhibitory activity. []
CCR5 Antagonists: Some derivatives have been identified as CCR5 antagonists, potentially interfering with HIV-1 entry into cells. [] Modifications to the central phenyl ring and the pyrrolidinone moiety impact the CCR5 affinity. []
Non-Ligand-Binding-Pocket Antiandrogens: A derivative of 1-benzyl-5-oxopyrrolidine-2-carboxamide has been found to act as a non-ligand-binding-pocket (non-LBP) antagonist of the androgen receptor (AR). [] This mechanism of action differs from traditional antiandrogens that bind to the ligand-binding pocket of the AR. []
Neuroprotective Agents: Derivatives acting as calpain-1 inhibitors have been investigated for their potential as neuroprotective agents in neurodegenerative disorders like Alzheimer's disease. [] Preclinical studies have shown their potential in restoring cognitive function in amnestic mice. []
Anti-HIV-1 Agents: Derivatives acting as CCR5 antagonists have been explored for their potential as anti-HIV-1 agents due to their ability to inhibit HIV-1 entry into cells. []
Anticancer Agents: Derivatives of 1-benzyl-5-oxopyrrolidine-2-carboxamide have shown potential anticancer activities. [, ] One study highlighted a compound that exhibited similar activity to cisplatin against human hepatocarcinoma cells. []
Anti-Hyperlipidemic Agents: Certain derivatives have shown potential in reducing elevated plasma triglyceride levels and increasing high-density lipoprotein-cholesterol levels in preclinical studies, suggesting potential applications in managing hyperlipidemia. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: